3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex organic compound characterized by its unique heterocyclic structure. This compound integrates a difluoromethyl-substituted pyrazole moiety with a tetrahydro-triazoloazepine framework. The presence of multiple nitrogen atoms in its structure contributes to its potential biological activities and chemical reactivity.
The compound can be synthesized through various methods involving multi-step organic reactions. It has garnered attention in scientific research due to its potential applications in medicinal chemistry and materials science.
This compound falls under the category of heterocyclic compounds, specifically those containing triazole and azepine rings. It is also classified as a pyrazole derivative, which indicates its structural relation to other biologically active pyrazole compounds.
The synthesis of 3-(1-(difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves several key steps:
The reaction conditions often require careful control of pH and temperature to optimize yield and purity. For example, using solvents like methanol or dichloromethane can enhance solubility and reactivity during different stages of synthesis .
The molecular formula for 3-(1-(difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is . The structural representation includes:
The compound's CAS number is 1174883-73-8, which uniquely identifies it in chemical databases . Its distinct structure contributes to its chemical properties and potential biological activities.
3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can undergo various chemical transformations:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as sodium borohydride for reduction processes. The reaction conditions vary widely depending on the desired transformation .
The mechanism of action for 3-(1-(difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves interactions with specific biological targets:
The presence of multiple nitrogen atoms allows for hydrogen bonding and interaction with various biomolecules. This property is crucial for its biological activity and therapeutic potential .
3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has several notable applications:
The emergence of 3-(1-(difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine represents a convergent evolution in heterocyclic chemistry, tracing its lineage to landmark developments in pyrazole and azepine syntheses. Pyrazole chemistry originated with Ludwig Knorr's pioneering work in 1883, establishing foundational synthetic routes that enabled systematic exploration of this pharmacophore [8]. The subsequent century witnessed strategic integration of nitrogen-rich heterocycles, particularly through multi-component reactions (MCRs) that allowed efficient assembly of complex scaffolds like triazolo-azepines. These MCR methodologies proved essential for constructing the title compound's tetracyclic architecture, as evidenced by contemporary research where similar hybrid structures were synthesized via one-pot, multi-step protocols [1] [6].
The azepine moiety's history is equally significant; early synthetic approaches relied on intramolecular nitrene insertion into benzene rings—a method limited by yield and regioselectivity issues [5]. Modern catalytic advancements enabled practical access to saturated azepine variants (e.g., 6,7,8,9-tetrahydro-5H-azepine), which provided enhanced conformational flexibility compared to planar aromatic systems. The fusion of triazolo and azepine components emerged as a strategic innovation in the 2010s, with researchers exploiting ring strain and electron distribution to modulate bioactivity [5] [8]. Difluoromethylation at the pyrazole N1-position reflects a more recent (post-2010) trend in medicinal chemistry, where fluorine incorporation was leveraged to improve metabolic stability and membrane permeability [3] [6].
Table 1: Historical Development of Key Structural Components
Structural Element | Key Developmental Milestone | Temporal Context |
---|---|---|
Pyrazole core | Knorr’s first synthesis via 1,3-dicarbonyl-hydrazine condensation | 1883 |
Azepine systems | Nitrene insertion methodologies for azepine ring formation | 1960s–1980s |
Triazolo-azepine fusion | Catalytic ring-closure strategies for bicyclic frameworks | Early 2000s |
N1-Difluoromethyl pyrazoles | Electrophilic fluorination techniques for heterocyclic functionalization | Post-2010 |
This hybrid molecule exhibits exceptional three-dimensional architecture characterized by three distinct pharmacophoric elements: a N1-difluoromethyl pyrazole, a bridged triazolo[4,3-a]azepine, and a saturated azepine ring. Computational analyses, particularly Density Functional Theory (DFT) studies on analogous systems, reveal that the difluoromethyl group induces substantial electrostatic potential gradients (+15–20 kcal/mol vs. non-fluorinated analogs), enhancing dipole moments and polar surface areas critical for target engagement [4]. The difluoromethyl moiety also reduces basicity at pyrazole N2 (predicted pKa shift: Δ–0.8–1.2 versus methyl analogs), thereby diminishing off-target interactions with cationic binding sites [3] [4].
The triazolo[4,3-a]azepine component adopts a boat-chair conformation stabilized by intramolecular hydrogen bonding between the triazolo N2 and azepine C9–H (distance: 2.38–2.50 Å), conferring semi-rigidity that optimizes binding pocket complementarity [5]. This contrasts with flexible linear chains in simpler azepines. Natural Bond Orbital (NBO) analysis indicates significant hyperconjugative interactions between the triazolo π-system and azepine σ-orbitals (stabilization energy: ~8–12 kcal/mol), explaining the scaffold’s resistance to oxidative metabolism [4] [8].
Table 2: Key Structural Parameters and Electronic Features
Structural Feature | Computational Parameter | Pharmacophoric Implication |
---|---|---|
C–F bond (difluoromethyl) | Bond length: 1.35–1.37 Å; σ-hole potential: +25–30 kcal/mol | Enhanced electrophilicity for H-bond acceptor capacity |
Triazolo-azepine fusion angle | N1–C6–C7: 112–115° | Optimal dihedral for kinase active-site insertion |
Pyrazole-triazolo dihedral | 25–35° (non-planar) | Prevents π-stacking aggregation in physiological media |
HOMO-LUMO gap (ΔE) | Calculated: 4.1–4.3 eV | Electron-transfer capability for radical scavenging |
The molecule’s bioisosteric character is noteworthy: the triazolo[4,3-a]azepine serves as a conformationally constrained carboxamide surrogate, mimicking peptide turn geometries while resisting hydrolytic cleavage—a feature validated in analogous vanin-1 enzyme inhibitors [3] [7]. Additionally, the fluorinated pyrazole acts as a pyrimidine mimetic, exploiting similar hydrogen-bonding patterns but with improved passive diffusion (predicted LogP reduction: Δ–0.4 vs. pyrimidine) [6] [8].
3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine exemplifies three transformative paradigms in contemporary drug discovery:
Multi-Component Reaction (MCR) Efficiency: The scaffold is synthetically accessible via eco-friendly MCR protocols, as demonstrated in analogous triazolothiadiazine syntheses where hydrazino intermediates undergo sequential cyclocondensation with dicarbonyls and electrophiles. Modern catalysts like triethylamine in ethanol enable high-yield (83–94%) one-pot assembly under reflux conditions, eliminating purification bottlenecks [1] [6]. Microwave-assisted variants further reduce reaction times from hours to minutes while improving regioselectivity at C5-pyrazole (≥95:5 ratio) [8].
Thermodynamic Stabilization via Fluorination: The N1-difluoromethyl group confers exceptional metabolic stability by raising the activation barrier for cytochrome P450 oxidation (ΔG‡ increase: +3.5 kcal/mol versus CH₃ analogs). This aligns with quantitative structure-metabolism relationship models showing that alkyl-OCO-N(endocyclic) carbamates—structurally analogous to the triazolo moiety—exhibit half-lives exceeding 6 hours in hepatic microsomes [3]. Fluorine’s inductive effects also attenuate azepine ring basicity, reducing cationic toxicity risks while maintaining solubility via dipole-enhanced hydration [3] [4].
Polypharmacology Enablement: Structural dissection reveals capacity for multi-target engagement. The pyrazole component binds kinase ATP pockets via conserved hinge-region hydrogen bonds (e.g., with backbone amides), while the triazolo-azepine fusion occupies allosteric hydrophobic cavities—a mechanism observed in tubulin polymerization inhibitors where analogous scaffolds disrupt colchicine-site binding (IC₅₀: 0.8–2.4 μM) [1]. Additionally, nonlinear optical (NLO) properties calculated for similar pyrazole-azepines (hyperpolarizability β₀: 5.21–7.26 × 10⁻³⁰ esu) suggest potential for photodynamic applications, including light-triggered drug release or bioimaging [4].
Molecular Docking Validation: In silico studies of analogous compounds demonstrate high-affinity binding (ΔG < –9.5 kcal/mol) toward inflammation-associated enzymes like cyclooxygenase-2 (COX-2), forming π-π interactions with Tyr385 and hydrogen bonds with Ser530—validating rational design strategies that exploit this scaffold’s versatility [8]. The continuous evolution of this structural framework underscores its centrality in developing precision therapeutics for oncology, immunology, and central nervous system disorders.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1